

A Comparative Guide to the Photoinitiation Efficiency of Thioxanthenone Derivatives in Radical Photopolymerization

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Compound of Interest

Compound Name: 2,7-Dimethoxy-9H-thioxanthen-9-one

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This guide provides a comparative analysis of the photoinitiation efficiency of thioxanthenone-based photoinitiators, with a focus on derivatives structurally similar to **2,7-Dimethoxy-9H-thioxanthen-9-one** (DMTXO). Due to the limited availability of specific experimental data for DMTXO in publicly accessible literature, this guide utilizes data from closely related thioxanthenone derivatives and compares their performance against two widely used commercial photoinitiators: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (Irgacure 819). The data presented is intended to provide researchers with a valuable reference for selecting appropriate photoinitiating systems for various monomer formulations.

Executive Summary

Thioxanthenone derivatives are highly efficient Type II photoinitiators, particularly for the polymerization of acrylate and methacrylate monomers under UV-A and visible light. Their performance is often enhanced in two-component systems with a co-initiator, typically a tertiary amine. While specific quantitative data for **2,7-Dimethoxy-9H-thioxanthen-9-one** (DMTXO) is not readily available in the reviewed literature, studies on structurally similar compounds like 2,4-diethyl-thioxanthen-9-one (DETX) and its derivatives provide significant insights into the expected performance. In comparison to the widely used Type I photoinitiators TPO and

Irgacure 819, thioxanthone-based systems can offer competitive and sometimes superior polymerization efficiency, especially in pigmented or thicker samples due to their photobleaching characteristics.

Photoinitiator Performance Comparison

The following tables summarize the photoinitiation efficiency of various thioxanthone derivatives in comparison to TPO and Irgacure 819 in different acrylate monomers. The data is compiled from multiple studies and presented to facilitate a comparative understanding.

Table 1: Photoinitiation Efficiency in Trimethylolpropane Triacrylate (TMPTA) Polymerization^[1]

Photoinitiator System	Monomer	Light Source	Final Conversion (%)	Polymerization Rate ($R_p \times 10^{-3} \text{ s}^{-1}$)
DETX derivative T1 (0.2 wt%) + IOD (1 wt%)	TMPTA	LED@405nm	~60	Not Reported
DETX derivative T2 (0.2 wt%) + IOD (1 wt%)	TMPTA	LED@405nm	~60	Not Reported
DETX derivative T3 (0.2 wt%) + IOD (1 wt%)	TMPTA	LED@405nm	~60	Not Reported
TPO (commercial)	TMPTA	LED@405nm	~60	Not Reported
DETX derivative T4 (0.2 wt%)	TMPTA	LED@405nm	~50	Not Reported
DETX derivative T1 (0.2 wt%)	TMPTA	LED@405nm	~45	Not Reported
DETX derivative T3 (0.2 wt%)	TMPTA	LED@405nm	~45	Not Reported
DETX derivative T2 (0.2 wt%)	TMPTA	LED@405nm	~35	Not Reported

*DETX derivatives are based on 2,4-diethyl-thioxanthen-9-one. IOD is bis(4-tert-butylphenyl)iodonium hexafluorophosphate.[\[1\]](#)

Table 2: Comparison with Irgacure 819 and TPO in Acrylate and Methacrylate Monomers

Photoinitiator	Monomer	Light Source	Final Conversion (%)	Key Observations
Irgacure 819	Various Acrylates	UV/Visible	High	High reactivity, can lead to higher shrinkage stress.[2]
Irgacure 819	Various Methacrylates	UV/Visible	High	Efficient for both thin and thick sections.
TPO	Various Acrylates	UV/Visible	High	Good surface and through cure, photobleaching properties.[1]
TPO	Various Methacrylates	UV/Visible	High	Often used as a benchmark for new photoinitiators.[1]
Thioxanthone/Amine	Acrylates	UV/Visible	High	Efficiency is highly dependent on the amine co-initiator.
Thioxanthone/Amine	Methacrylates	UV/Visible	Moderate to High	Generally lower polymerization rates compared to acrylates.[3]

Experimental Protocols

A standardized and reliable experimental protocol is crucial for the accurate assessment of photoinitiation efficiency. Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a widely accepted method for monitoring the kinetics of photopolymerization.

Experimental Protocol: Real-Time FT-IR Spectroscopy for Monitoring Photopolymerization Kinetics

- Sample Preparation:
 - Prepare the photocurable formulation by dissolving the photoinitiator and any co-initiators in the monomer or monomer mixture in an amber vial to protect from ambient light.
 - Typical photoinitiator concentrations range from 0.1 to 2 wt%.
 - Ensure complete dissolution, using gentle heating or sonication if necessary.
- FT-IR Sample Setup:
 - Place a small drop of the formulation between two transparent substrates (e.g., BaF₂ or KBr plates) separated by a spacer of known thickness (typically 10-25 μm) to create a thin film.
 - Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the formulation directly onto the ATR crystal.
- Data Acquisition:
 - Mount the sample in the FT-IR spectrometer.
 - Position the light source (e.g., UV-LED with a specific wavelength) at a fixed distance from the sample to ensure consistent irradiance.
 - Begin recording FT-IR spectra in real-time before, during, and after irradiation. A typical experiment involves collecting spectra at a rate of 1-2 scans per second.
 - The decrease in the intensity of the characteristic vibrational band of the reactive functional group (e.g., C=C bond in acrylates at $\sim 1635\text{ cm}^{-1}$ or the oxirane ring in epoxides at $\sim 790\text{ cm}^{-1}$) is monitored over time.
- Data Analysis:

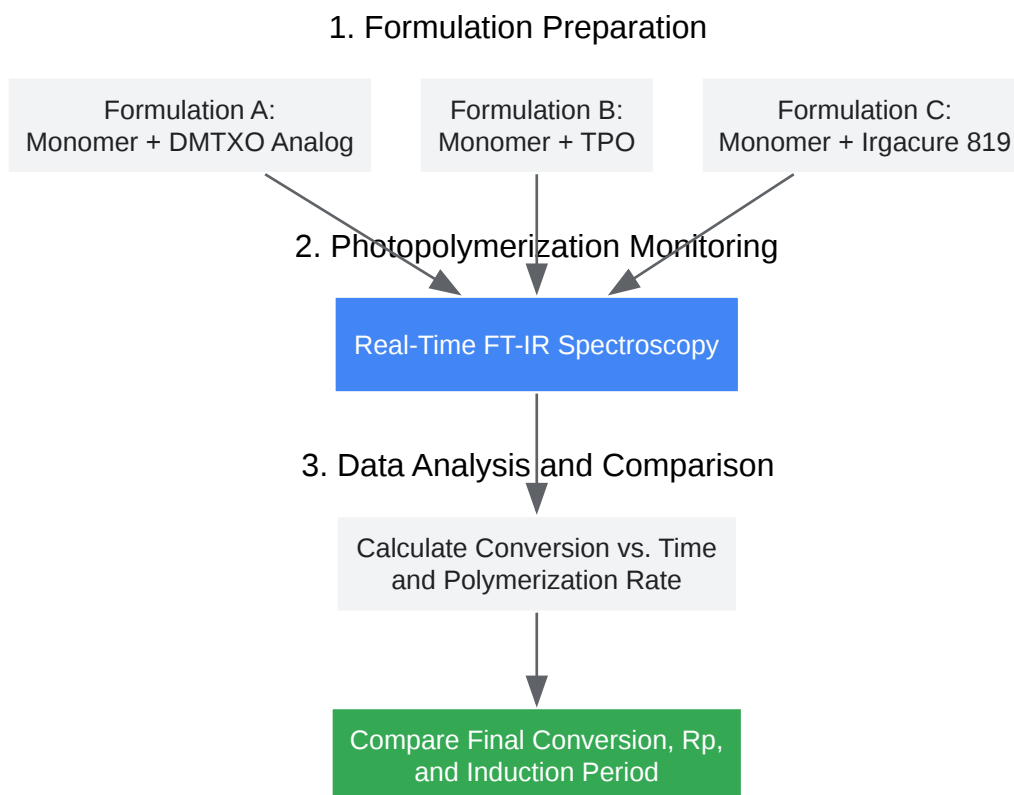
- Calculate the degree of monomer conversion (C) at different time points using the following equation: $C(t) = (A_0 - A_t) / A_0 * 100\%$ where A_0 is the initial absorbance of the functional group peak before irradiation, and A_t is the absorbance at time t.
- The polymerization rate (R_p) can be determined from the first derivative of the conversion versus time curve.

Visualizing the Process

Photoinitiation Mechanism of Thioxanthenes

The following diagram illustrates the general mechanism of a Type II photoinitiator like a thioxanthone derivative in the presence of an amine co-initiator.

Experimental Workflow for Photoinitiator Efficiency Evaluation



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